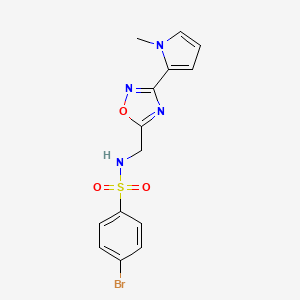

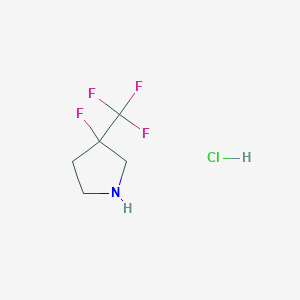

![molecular formula C14H19NO3S B3019968 2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide CAS No. 1281686-79-0](/img/structure/B3019968.png)

2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the synthesis of "2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide" is not explicitly described in the provided literature, dimethyl sulfoxide is noted for its role as a solvent and synthon in organic chemistry. It has been used as a building block for various synthetic transformations, including methylation, methylenation, and methylsulfonylation reactions . This suggests that DMSO or related sulfonyl compounds could potentially be involved in the synthesis of the compound , either as solvents or as reagents.

Molecular Structure Analysis

The molecular structure of "2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide" would include a sulfonyl group attached to a butanamide backbone, with additional substituents that include a dimethyl group and a phenylethenyl group. The influence of the sulfonyl group on the NMR spectra of the ring to which it is bonded has been discussed in the context of N-sulphinylamine derivatives . This information could be extrapolated to predict the electronic effects of the sulfonyl group on the molecular structure of the compound .

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of "2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide." However, they do discuss the reactivity of related sulfonyl compounds. For example, N-sulphinylamine derivatives have been shown to undergo cycloaddition reactions with dienes, and the kinetics of these reactions have been studied . This could imply that the compound may also participate in similar cycloaddition reactions due to the presence of the sulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide" are not covered in the provided papers. Nonetheless, DMSO is known for its ability to dissolve a wide range of compounds, including polycyclic aromatic hydrocarbons and amino acids . This solvent property of DMSO could be relevant when considering the solubility and handling of the compound . Additionally, the stability and non-toxicity of DMSO as a solvent might also be reflected in the handling characteristics of sulfonyl-containing compounds like "2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide" .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-4-14(2,3)13(16)15-19(17,18)11-10-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,15,16)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPWYZSJIRLBPC-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-(2-phenylethenesulfonyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate](/img/structure/B3019889.png)

![N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3019894.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B3019898.png)

![N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide](/img/structure/B3019900.png)

![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)

![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019903.png)

![methyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3019906.png)

![4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol](/img/structure/B3019908.png)